1,4-Bis(bromomethyl)naphthalene

Overview

Description

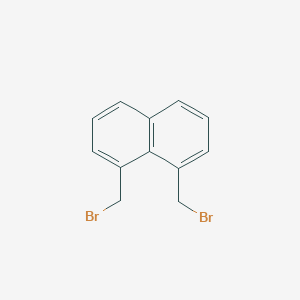

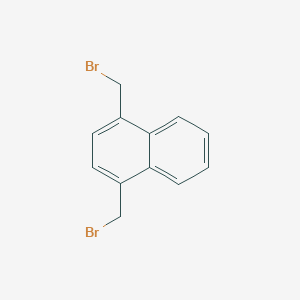

1,4-Bis(bromomethyl)naphthalene is a chemical compound with the molecular formula C12H10Br2 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

The synthesis of 1,4-Bis(bromomethyl)naphthalene involves a multi-step reaction. The first step involves paraformaldehyde, aqueous H3PO4, acetic acid, and aqueous HBr. The second step involves bromine at a temperature between 160 - 180 °C .Molecular Structure Analysis

The molecular structure of 1,4-Bis(bromomethyl)naphthalene is represented by the formula C12H10Br2 . The exact mass of the molecule is 311.91500 .Physical And Chemical Properties Analysis

1,4-Bis(bromomethyl)naphthalene has a molecular weight of 314.01600 . It has a density of 1.72g/cm3 . The boiling point is 385.1ºC at 760 mmHg . The flash point is 218.3ºC .Scientific Research Applications

Organic Synthesis Intermediate

1,4-Bis(bromomethyl)naphthalene is employed as an intermediate for organic synthesis . It can be used in the production of various organic compounds due to its reactivity.

Pharmaceutical Applications

This compound also finds use in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical drugs.

Study of Naphthalene Ring Distortion

A systematic study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions . The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring .

Study of Steric Repulsion

The compound has been used to study the effects of steric repulsion on the structure of naphthalene . The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion, leading to distortion of the naphthalene ring .

Material Science

1,4-Bis(bromomethyl)naphthalene has been used in the field of material science . It has been used as a building block for organic semiconductors .

Study of Non-Electronic Activation

The compound has been used to study non-electronic activation of the naphthalene framework . The distortions caused by the introduction of bromo groups should non-electronically activate the naphthalene framework .

Safety and Hazards

1,4-Bis(bromomethyl)naphthalene is classified as dangerous. It may cause severe skin burns and eye damage. It may also be corrosive to metals . Safety measures include avoiding breathing dusts or mists, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container .

Future Directions

A study on the distortion of a naphthalene ring was performed using steric repulsion between peri-substituents at the 1- and 8-positions. The introduction of bromo groups into the methyl groups of the 1,8-dimethylnaphthalene enhanced the steric repulsion to distort the naphthalene ring . This suggests potential future directions in studying the effects of steric repulsion on the properties of naphthalene derivatives.

Mechanism of Action

Mode of Action

It’s known that bromomethyl groups in organic compounds often participate in substitution reactions, acting as leaving groups .

Biochemical Pathways

It’s primarily used in chemical synthesis, such as in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction used to form carbon-carbon bonds .

Pharmacokinetics

As a synthetic chemical, its bioavailability, metabolism, and excretion would depend on the specific context of its use .

Result of Action

Its primary use is in chemical synthesis rather than in biological applications .

properties

IUPAC Name |

1,4-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343905 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(bromomethyl)naphthalene | |

CAS RN |

58791-49-4 | |

| Record name | 1,4-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,4-bis(bromomethyl)naphthalene participate in the synthesis of macrocyclic structures?

A1: 1,4-Bis(bromomethyl)naphthalene acts as an electrophilic building block, readily reacting with nucleophiles. For instance, it reacts with various bis-nucleophiles, such as N-tosylated polyamines [] and dipiperidiniumbis(dithiocarboxylate) salts [], in the presence of a base like sodium hydride to form macrocyclic structures through a nucleophilic substitution reaction. The bromine atoms serve as good leaving groups, facilitating the formation of carbon-nitrogen or carbon-sulfur bonds, ultimately leading to the desired macrocycle.

Q2: Can you provide an example of a specific reaction involving 1,4-bis(bromomethyl)naphthalene and its outcome?

A2: In a study exploring the synthesis of cyclophanes [], 1,4-bis(bromomethyl)naphthalene was reacted with the sodium salt of 9,10-bis{[2,2-di(ethoxycarbonyl)]ethyl}anthracene. This reaction, driven by the formation of sodium bromide, yielded tetraethyl 6,8,15,17-tetrahydro-7H,16H-5,18[1',2']-benzeno-9,14-ethenodibenzo[a,h]cyclotetradecene-7,7,16,16-tetracarboxylate (I). This compound subsequently underwent a photoisomerization upon exposure to light in the presence of silica gel, showcasing the potential of 1,4-bis(bromomethyl)naphthalene in building complex structures with interesting photochemical properties.

Q3: How does the structure of 1,4-bis(bromomethyl)naphthalene influence the properties of the synthesized macrocycles?

A3: The rigid naphthalene core of 1,4-bis(bromomethyl)naphthalene significantly influences the conformation and properties of the resulting macrocycles. For example, in N-tosylated polyazanaphthalenophanes, the naphthalene moiety restricts the conformational freedom of the attached polyamine bridge, favoring conformations where the bridge resides above the aromatic ring []. This structural constraint can impact the molecule's binding affinity, reactivity, and other physicochemical properties.

Q4: Are there any studies exploring the stability of compounds synthesized using 1,4-bis(bromomethyl)naphthalene?

A4: Yes, researchers have investigated the stability of products derived from 1,4-bis(bromomethyl)naphthalene. One study [] examined the use of 1,4-bis(bromomethyl)naphthalene in creating a polymer mimicking the structure of coal. Upon reacting the polymer with a hydride source, significant changes in the product's solubility were observed, suggesting a reduction in molecular weight and potential cleavage of bonds formed by the initial incorporation of 1,4-bis(bromomethyl)naphthalene. This highlights the importance of considering the stability of the target structure when employing 1,4-bis(bromomethyl)naphthalene as a building block.

Q5: Can 1,4-bis(bromomethyl)naphthalene be used to synthesize molecules with potential applications in materials science?

A5: Yes, the reaction of 1,4-bis(bromomethyl)naphthalene with appropriate bis-nucleophiles can generate electron-rich extended π-systems []. These systems, often incorporating 1,3-dithiole or 1,3-selenathiole units, exhibit interesting electrochemical properties and can act as strong electron donors. Researchers have synthesized a variety of tetrathiafulvalene, selenatrithiafulvalene, and diselenadithiafulvalene derivatives using this approach. These molecules, due to their redox behavior, hold potential for applications in organic metals and conducting materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(4-Cyanophenyl)phenoxy]hexyl methacrylate](/img/structure/B51697.png)